Chloramphenicol-13C6

描述

Chloramphenicol-13C6 is a stable isotope-labeled version of chloramphenicol, a broad-spectrum antibiotic originally isolated from cultures of Streptomyces venezuelae. The compound is labeled with carbon-13 isotopes at six positions on the phenyl ring, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chloramphenicol-13C6 typically involves the incorporation of carbon-13 labeled benzene into the chloramphenicol molecule. The process begins with the preparation of carbon-13 labeled benzene, which is then subjected to nitration to form nitrobenzene-13C6. This intermediate is subsequently reduced to form aniline-13C6. The aniline derivative undergoes acylation with dichloroacetyl chloride to form the corresponding amide. Finally, the amide is subjected to a series of reactions, including esterification and hydrolysis, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quality control of the compound.

化学反应分析

Types of Reactions

Chloramphenicol-13C6 undergoes various chemical reactions, including:

Oxidation: Chloramphenicol can be oxidized by hydroxyl radicals, leading to the formation of various degradation products.

Reduction: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.

Substitution: Chloramphenicol can undergo nucleophilic substitution reactions, particularly at the dichloroacetyl moiety.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Various hydroxylated and dechlorinated products.

Reduction: Amino derivatives of chloramphenicol.

Substitution: Substituted amides and thioethers.

科学研究应用

Drug Development and Pharmacokinetics

Chloramphenicol-13C6 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of chloramphenicol in biological systems. The stable isotope labeling facilitates precise tracking through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Key Findings:

- Metabolism Studies: Research has shown that this compound can be used to investigate the metabolic pathways of chloramphenicol in human liver microsomes, providing insights into its biotransformation and the identification of active metabolites .

- Bioavailability Assessment: Studies employing this compound have demonstrated its utility in evaluating the bioavailability of chloramphenicol formulations in various populations, including pediatric patients .

Antimicrobial Activity Assessment

This compound is also employed in studies assessing the antimicrobial activity of chloramphenicol derivatives against resistant bacterial strains. The isotope labeling allows researchers to differentiate between the parent compound and its metabolites during efficacy testing.

Case Study:

- A study synthesized conjugates of chloramphenicol amine and berberine, utilizing this compound to evaluate their antibacterial properties against resistant strains. The results indicated that these novel compounds retained significant antimicrobial activity while overcoming common resistance mechanisms associated with chloramphenicol .

Environmental Monitoring

The stable isotope-labeled form of chloramphenicol is increasingly being used in environmental studies to track the fate of pharmaceuticals in ecosystems, particularly in soil and water systems.

Research Insights:

- Soil Biodegradation Studies: Experiments involving this compound have shown its effectiveness in tracing the degradation pathways of chloramphenicol residues in soil. Results indicated that a significant portion of the compound was metabolized by microbial communities, contributing to our understanding of antibiotic persistence and resistance development in environmental contexts .

- Impact on Soil Microbial Communities: Studies have indicated that the application of this compound can influence microbial community structure and function, shedding light on how antibiotic residues affect soil health and ecosystem dynamics .

Metabolic Pathway Elucidation

The use of this compound enables researchers to elucidate metabolic pathways involving chloramphenicol by providing a clear marker for tracking carbon flow through biological systems.

Example Applications:

- Bacterial Metabolism Studies: Research utilizing this compound has revealed insights into how specific bacterial strains metabolize chloramphenicol, highlighting potential pathways for resistance development .

- Human Pharmacodynamics: The compound has been instrumental in understanding how chloramphenicol interacts with human metabolic enzymes, thereby informing dosing regimens and therapeutic strategies for treating infections .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Tracing pharmacokinetics and metabolism | Enhanced understanding of metabolic pathways |

| Antimicrobial Assessment | Evaluating activity against resistant strains | Significant efficacy against resistant bacteria |

| Environmental Monitoring | Tracking pharmaceutical residues in ecosystems | Insights into biodegradation processes |

| Metabolic Pathway Elucidation | Understanding metabolic interactions within bacteria and humans | Clarified pathways for resistance development |

作用机制

Chloramphenicol-13C6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth. The compound is bacteriostatic but can be bactericidal at high concentrations or against highly susceptible organisms.

相似化合物的比较

Similar Compounds

Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a different safety profile.

Florfenicol: Another derivative used primarily in veterinary medicine with a broader spectrum of activity.

Azidamfenicol: A synthetic analog with modifications to improve its pharmacokinetic properties.

Uniqueness

Chloramphenicol-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The carbon-13 labeling allows for precise tracking and quantification in various analytical techniques, providing insights that are not possible with the non-labeled compound.

生物活性

Chloramphenicol-13C6 is a stable isotope-labeled form of the antibiotic chloramphenicol, primarily used in research to study the drug's pharmacokinetics and metabolic pathways. This compound retains the biological activity of its parent molecule while providing unique advantages in tracing and understanding its behavior within biological systems.

Chloramphenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase activity, which is crucial for peptide bond formation during protein synthesis. This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing bacteria outright. However, at higher concentrations or against highly susceptible organisms, it can exhibit bactericidal properties .

Pharmacokinetics

Absorption and Distribution:

Chloramphenicol is highly lipid-soluble, allowing for rapid absorption through the gastrointestinal tract with a bioavailability of approximately 80% when taken orally. It distributes widely throughout body tissues, including the central nervous system (CNS), where it achieves significant concentrations (30-50% of plasma levels) even without inflammation .

Metabolism and Excretion:

The drug is primarily metabolized in the liver, with about 90% excreted as conjugated metabolites in urine. The half-life varies significantly based on age and health status; for instance, it ranges from 1.5 to 4.6 hours in adults but can extend to over 24 hours in newborns .

Metabolic Tracing

This compound serves as a valuable tool for metabolic tracing studies. By utilizing mass spectrometry, researchers can track the fate of chloramphenicol within biological systems, identifying metabolic pathways and breakdown products. This capability allows scientists to gain insights into the drug's efficacy and potential side effects through pharmacokinetic studies that analyze its absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

Several studies have highlighted the implications of chloramphenicol therapy:

- Leukemia Risk: A notable case-control study in China indicated an increased risk of leukemia in children treated with chloramphenicol, particularly with prolonged use. The findings suggest a potential link between chloramphenicol exposure and hematological malignancies .

- Aplastic Anemia: Chloramphenicol has been associated with aplastic anemia, a serious condition where bone marrow fails to produce sufficient blood cells. Several case reports document occurrences of leukemia following chloramphenicol treatment without prior aplastic anemia .

- Genotoxicity Studies: Research indicates that chloramphenicol may exhibit genotoxic effects under certain conditions, including DNA damage in mammalian cells. The metabolite dehydrochloramphenicol has been implicated in causing DNA single-strand breaks, raising concerns about its long-term safety profile .

Comparative Data on Biological Activity

| Parameter | Chloramphenicol | This compound |

|---|---|---|

| Mechanism of Action | Inhibits protein synthesis by binding to ribosomes | Same as chloramphenicol; used for tracing |

| Absorption | 80% bioavailability | Similar due to structural similarity |

| Half-Life | 1.5 - 4.6 hours (adults) | Similar; used for detailed ADME studies |

| Metabolism | Primarily hepatic; 90% excreted as metabolites | Allows tracking of metabolic pathways |

| Toxicity | Risk of aplastic anemia and leukemia | Used to study toxicity mechanisms |

属性

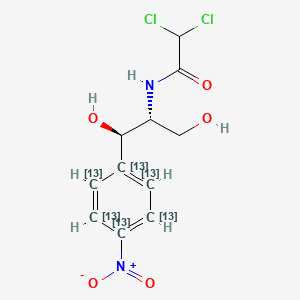

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BNKGHQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661862 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217706-02-9 | |

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。